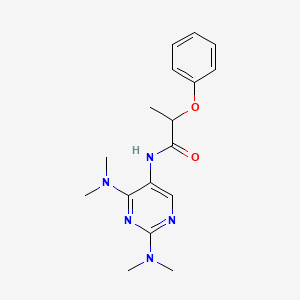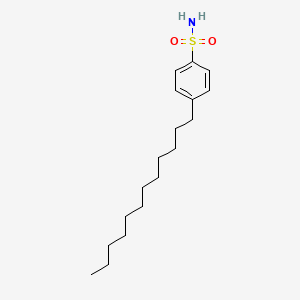
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-phenoxypropanamide, also known as BAPTA-AM, is a chemical compound that has been widely used in scientific research for its ability to chelate calcium ions. This compound is a cell-permeable derivative of BAPTA, which is a calcium chelator that has been used to study calcium signaling in cells. BAPTA-AM has several advantages over BAPTA, including its ability to cross cell membranes and its longer half-life in cells.
Applications De Recherche Scientifique
Synthesis and Characterization
- Stable Betainic Pyrimidinaminides : The synthesis and characterization of betainic pyrimidinaminides have been explored, emphasizing the significance of the pyrimidine moiety's electronic and kinetic stabilization effects. This work contributes to the understanding of pyrimidine derivatives' structural and electronic properties, highlighting the chemical versatility of compounds like N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-phenoxypropanamide (Schmidt, 2002).
Photophysical Properties and Applications
- Photophysical Properties and pH-Sensing : Pyrimidine derivatives have been synthesized and evaluated for their photophysical properties, including solid-state fluorescence and solvatochromism, demonstrating potential applications in pH sensing and as novel colorimetric sensors. This research underlines the possibility of using pyrimidine-based compounds in developing advanced materials for sensing and optical applications (Han Yan et al., 2017).
Biological Activities
- Antioxidant, Anticancer, and Antimicrobial Activities : A series of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes displaying significant antioxidant properties were synthesized, showcasing the potential of pyrimidine derivatives in pharmaceutical applications. The structural variety among these compounds suggests a broad scope for modifying this compound for targeted biological activities (V. Rani et al., 2012).
Molecular Recognition and Docking Studies
- Molecular Docking and DFT Studies : Research on novel pyrimidiopyrazole derivatives, including molecular docking and density functional theory (DFT) studies, indicates the potential of pyrimidine-based compounds in antitumor activity. These findings could guide the development of new therapeutic agents, suggesting applications in drug discovery and molecular engineering (Asmaa M. Fahim et al., 2019).
Advanced Materials Development
- Synthesis and Evaluation of Novel Compounds : The synthesis of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives for potential use as potent antioxidant agents highlights the ongoing research into pyrimidine-based compounds for material science applications. These compounds' reactivity and interactions with various nucleophiles open up new avenues for creating functional materials with specific properties (S. Vartale et al., 2016).
Propriétés
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12(24-13-9-7-6-8-10-13)16(23)19-14-11-18-17(22(4)5)20-15(14)21(2)3/h6-12H,1-5H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITPMHGYCRDBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=C(N=C1N(C)C)N(C)C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2809400.png)
![5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809402.png)
![(Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2809404.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(1-cyclohexyl-4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2809405.png)


![N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2809414.png)


![3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2809417.png)
![5-(2-Propan-2-ylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2809419.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2809420.png)
![4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate](/img/structure/B2809421.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2809422.png)